molecular formula C14H18BClO4 B1473326 3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester CAS No. 1980783-96-7

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester

Cat. No.: B1473326
CAS No.: 1980783-96-7
M. Wt: 296.55 g/mol
InChI Key: GUMXBRZEDJLNNF-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, particularly in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester typically involves the borylation of an appropriate aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-6-methylbenzoate with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMXBRZEDJLNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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